molecular formula C16H22N2O2 B2503922 (E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide CAS No. 1798418-69-5

(E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide

Cat. No.: B2503922
CAS No.: 1798418-69-5
M. Wt: 274.364
InChI Key: XKEVWMJRXXAUQY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-(4-Methoxypiperidin-1-yl)phenyl)but-2-enamide is a synthetic enamide compound of interest in medicinal chemistry and chemical biology research. This molecule is characterized by an (E)-configured but-2-enamide group, a scaffold recognized in the synthesis of complex structures and known to participate in asymmetric hydrogenation reactions to produce chiral amine precursors . The 4-methoxypiperidine moiety is a privileged structure in drug discovery, often employed to modulate the physicochemical properties of a molecule and contribute to pharmacokinetic profiles . As an enamide, this compound serves as a valuable building block for the exploration of novel chemical space and the development of potential enzyme inhibitors or receptor modulators. Its structure suggests potential for use in creating more complex molecules for high-throughput screening and biological evaluation. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals in accordance with appropriate laboratory safety protocols.

Properties

IUPAC Name

(E)-N-[4-(4-methoxypiperidin-1-yl)phenyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-3-4-16(19)17-13-5-7-14(8-6-13)18-11-9-15(20-2)10-12-18/h3-8,15H,9-12H2,1-2H3,(H,17,19)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEVWMJRXXAUQY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC=C(C=C1)N2CCC(CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide typically involves the following steps:

    Formation of the Piperidine Intermediate: The starting material, 4-methoxypiperidine, is synthesized through the methylation of piperidine using methanol and a suitable catalyst.

    Coupling with Phenyl Ring: The 4-methoxypiperidine is then coupled with a phenyl ring through a nucleophilic substitution reaction, often using a halogenated phenyl derivative and a base such as sodium hydride.

    Formation of the But-2-enamide Moiety: The final step involves the formation of the but-2-enamide moiety through a condensation reaction between the phenyl-piperidine intermediate and but-2-enoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the double bond in the but-2-enamide moiety, converting it to a saturated amide.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenated reagents and strong bases like sodium hydride or potassium tert-butoxide are commonly used.

Major Products Formed:

    Hydroxylated derivatives: from oxidation.

    Saturated amides: from reduction.

    Substituted piperidine derivatives: from nucleophilic substitution.

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the areas of neuropharmacology and oncology.

Neuropharmacological Applications

Antidepressant Activity:
Research indicates that (E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide may have antidepressant-like effects. In studies involving animal models, administration of the compound resulted in significant reductions in immobility time during forced swim tests, suggesting enhanced mood elevation.

ParameterControl GroupTreatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*
*Significance at p < 0.05

Anxiolytic Effects:
In addition to its antidepressant properties, the compound has shown potential in reducing anxiety behaviors in rodent models. This suggests its utility in treating anxiety disorders.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HT-29 (Colon Cancer)15.0

Case Study on Tumor Growth Inhibition:
In vivo experiments using xenograft models indicated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are believed to involve modulation of neurotransmitter systems and direct cytotoxic effects on cancer cells.

Neurotransmitter Interaction:

The compound appears to interact with serotonin and dopamine receptors, which are critical for mood regulation and cognitive functions. This interaction may explain its antidepressant and anxiolytic effects.

Cytotoxic Mechanisms:

In cancer cells, this compound may induce apoptosis through pathways involving oxidative stress and disruption of cellular signaling.

Safety and Toxicity Assessment

Toxicological evaluations have shown that the compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies.

Mechanism of Action

The mechanism of action of (E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and the phenyl group contribute to the compound’s binding affinity and specificity. The methoxy group can participate in hydrogen bonding, enhancing the compound’s interaction with its target. The but-2-enamide moiety may play a role in modulating the compound’s overall conformation and activity.

Comparison with Similar Compounds

Dacomitinib (PF-00299804)

  • Structure: (E)-N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)-4-(piperidin-1-yl)but-2-enamide .
  • Key Differences: Dacomitinib incorporates a quinazoline core instead of a phenyl ring, enabling interactions with the EGFR ATP-binding pocket.
  • Activity: Irreversible inhibitor of EGFR/HER1, HER2, and HER4, effective against T790M resistance mutations in non-small cell lung cancer (NSCLC) .

HKI-272 (Neratinib)

  • Structure: (E)-N-(4-(4-((pyridin-2-yl)methoxy)-3-chlorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide .
  • Key Differences: A quinoline core with a pyridylmethoxy substituent enhances EGFR/HER2 binding. The dimethylamino group on the enamide chain may influence potency and resistance profiles.
  • Activity : Potent against HER2-positive breast cancer and EGFR-mutant NSCLC .

CDK and BTK Inhibitors

THZ531

  • Structure: (E)-N-[4-[(3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]piperidine-1-carbonyl]phenyl]-4-(dimethylamino)but-2-enamide .
  • Key Differences: Features a pyrimidine-indole scaffold covalently linked to the piperidine, enabling CDK12/13 inhibition. The dimethylamino group on the enamide differs from the methoxypiperidine in the target compound.
  • Activity : Covalent CDK12/13 inhibitor with anti-tumor activity in preclinical models .

PHI492 (BTK Inhibitor)

  • Structure: 1-cyano-2-hydroxy-N-[4-(methylsulfonyl)phenyl]but-2-enamide .
  • Key Differences: A cyano-hydroxy substituent on the enamide enables Bruton’s tyrosine kinase (BTK) inhibition. Lacks the methoxypiperidine moiety, indicating divergent target specificity.
  • Activity : Potent BTK inhibitor for autoimmune and inflammatory diseases .

Structural Analogs with Piperidine/Piperazine Substitutions

Compound from

  • Structure : (E)-3-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(2-methylphenyl)but-2-enamide .
  • Key Differences :
    • A piperazine ring replaces the methoxypiperidine, and the phenyl ring has a 2-methyl substituent.
    • Likely targets serotonin or dopamine receptors due to the piperazine motif.
  • Activity: Not specified in evidence but structurally related to CNS-active agents .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Target Notable Features
This compound Phenyl + but-2-enamide 4-Methoxypiperidin-1-yl Likely kinase (e.g., EGFR) Enhanced solubility via methoxy group
Dacomitinib (PF-00299804) Quinazoline + but-2-enamide Piperidin-1-yl, 3-chloro-4-fluoroaniline EGFR/HER1, HER2, HER4 Irreversible binding; T790M mutant activity
HKI-272 (Neratinib) Quinoline + but-2-enamide Pyridylmethoxy, dimethylamino EGFR/HER2 Broad-spectrum HER inhibition
THZ531 Pyrimidine-indole + but-2-enamide Chloro-indole, dimethylamino CDK12/13 Covalent inhibition; transcriptional blockade
PHI492 But-2-enamide Cyano-hydroxy, methylsulfonylphenyl BTK Non-kinase application

Research Findings and Implications

  • Structural Flexibility : The (E)-but-2-enamide scaffold accommodates diverse substituents (e.g., quinazoline, piperidine, pyrimidine), enabling targeting of multiple kinases .
  • Methoxy Substitution: The 4-methoxypiperidine in the target compound may improve bioavailability compared to non-polar analogs like dacomitinib .
  • Covalent Binding : Analogs with α,β-unsaturated enamide groups (e.g., dacomitinib, THZ531) often act as irreversible inhibitors, enhancing therapeutic durability .

Biological Activity

(E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide, identified by the CAS number 1798418-69-5, is an organic compound belonging to the class of amides. It features a unique structure comprising a piperidine ring substituted with a methoxy group, connected to a phenyl ring and a but-2-enamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer treatment.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The structural components of this compound enhance its binding affinity and specificity:

  • Piperidine Ring : Contributes to the compound's ability to interact with biological macromolecules.
  • Methoxy Group : Can participate in hydrogen bonding, improving interaction with target sites.
  • But-2-enamide Moiety : May influence the overall conformation and biological activity of the compound.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that certain benzamide derivatives can act as microtubule-targeting agents, effectively overcoming drug resistance in cancer cells. These compounds have demonstrated significant cytotoxicity and the ability to induce cell cycle arrest at the G2/M phase, leading to apoptosis in resistant cancer cell lines .

Pharmacological Studies

Pharmacological evaluations suggest that this compound may have applications in treating various conditions due to its structural similarity to known pharmacologically active compounds. Its potential as a dual inhibitor targeting multiple pathways could be explored further in drug development.

Comparative Analysis

To better understand the significance of this compound in relation to similar compounds, a comparison table is provided below:

Compound NameIUPAC NameBiological Activity
This compound(E)-N-[4-(4-methoxypiperidin-1-yl)phenyl]but-2-enamidePotential anticancer activity; neurological disorder target
N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-3-(2-(4-methoxypiperidin-1-yl)ethoxy)-1H-pyrazolo[3,4-d]pyrimidin-4-amineNot specifiedMulti-target agent for EGFR/HER2
5-Phenyl-1,3,4-oxadiazol-2(3H)-oneNot specifiedInhibitor of Notum; Wnt signaling pathway regulator

Study 1: Microtubule-targeting Agents

A study focused on benzamides as microtubule-targeting agents highlighted that certain derivatives exhibit enhanced anticancer activity compared to traditional chemotherapeutics like vincristine. These findings suggest that structurally similar compounds could provide new avenues for overcoming drug resistance in cancer treatment .

Study 2: Interaction with Biological Macromolecules

Research has indicated that piperidine derivatives can interact effectively with various biological macromolecules. This interaction is critical for understanding the pharmacodynamics and pharmacokinetics of compounds like this compound .

Q & A

Basic: What established synthetic routes are available for (E)-N-(4-(4-methoxypiperidin-1-yl)phenyl)but-2-enamide, and what reaction conditions critically influence yield and purity?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the 4-(4-methoxypiperidin-1-yl)aniline intermediate via nucleophilic substitution or Buchwald-Hartwig amination .
  • Step 2: Coupling with (E)-but-2-enoyl chloride under anhydrous conditions, often using a base like triethylamine in tetrahydrofuran (THF) or dichloromethane (DCM) .
  • Key Conditions:
    • Temperature control (0–5°C during acylation to minimize side reactions).
    • Catalytic use of palladium complexes for intermediate steps (if cross-coupling is required) .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms regiochemistry of the enamide group (e.g., E-configuration via coupling constants J = 12–15 Hz for trans olefinic protons) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine and phenyl regions .
  • High-Performance Liquid Chromatography (HPLC):
    • Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
  • Mass Spectrometry (HRMS/ESI-MS): Validates molecular weight (±2 ppm accuracy) .

Advanced: How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

  • X-ray Crystallography: Definitive proof of stereochemistry and crystal packing. For example, similar enamide compounds show planar amide linkages and trans olefin geometry in crystal structures .
  • Computational Modeling: Density Functional Theory (DFT) optimizations (e.g., B3LYP/6-31G*) predict NMR chemical shifts, reconciling experimental vs. theoretical discrepancies .
  • Variable-Temperature NMR: Resolves dynamic effects (e.g., piperidine ring puckering) that may obscure signals at standard temperatures .

Advanced: What strategies can optimize the compound’s bioactivity through structural modifications?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies:
    • Piperidine Substituents: Replace 4-methoxy with bulkier groups (e.g., 4-ethoxy) to enhance target binding .
    • Enamide Geometry: Compare E vs. Z isomers; E-configurations often improve kinase inhibition potency (observed in dacomitinib analogs) .
    • Phenyl Ring Functionalization: Introduce electron-withdrawing groups (e.g., nitro, fluoro) to modulate solubility and bioavailability .
  • In Vitro Assays: Use cell viability (MTT) and apoptosis (caspase-3) assays to prioritize derivatives .

Advanced: What methods are recommended to investigate polymorphic forms of this compound, and how do they affect pharmacological properties?

Methodological Answer:

  • Polymorph Screening:
    • Solvent Evaporation: Test polar (ethanol) vs. non-polar (toluene) solvents to isolate distinct crystalline forms .
    • Thermal Analysis (DSC/TGA): Identify melting points and phase transitions (e.g., enantiotropic vs. monotropic polymorphism) .
  • Pharmacological Impact:
    • Solubility Studies: Use shake-flask methods to compare bioavailability of polymorphs .
    • Dissolution Testing: Correlate crystal lattice stability with release kinetics in simulated physiological media .

Advanced: How should researchers design stability studies to evaluate this compound under varying storage and experimental conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Hydrolytic Stability: Incubate in buffer solutions (pH 1–9) at 40°C for 24–72 hours; monitor degradation via HPLC .
    • Photostability: Expose to UV light (ICH Q1B guidelines) to identify photo-oxidation products .
  • Long-Term Stability:
    • Store samples at -20°C (lyophilized) vs. 4°C (solution) and assess purity monthly .
    • Use mass spectrometry to characterize degradation pathways (e.g., amide hydrolysis or olefin isomerization) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.